2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Hypothetical ¹H NMR signals (δ, ppm) would include:
- Aromatic protons :
- Allyloxyethyl chain :
- Ethyl(3-methoxy-3-oxopropyl)amino group :
¹³C NMR would show:
Fourier-Transform Infrared (FTIR) Spectral Fingerprinting
Key FTIR absorptions (cm⁻¹):
| Functional Group | Wavenumber Range | Source Citation |
|---|---|---|
| C≡N (nitrile) | 2260–2220 | |
| N=N (azo) | 1504–1555 | |
| C=O (ester) | 1750–1735 | |
| C-O (ester) | 1300–1000 | |
| C-H (vinyl) | 3100–3000 |
The nitrile stretches at ~2240 cm⁻¹ indicate electron-withdrawing effects from the aromatic ring. The azo group absorbs near 1528 cm⁻¹, consistent with conjugated aromatic systems. The ester C=O at ~1740 cm⁻¹ and C-O stretches at 1240–1160 cm⁻¹ confirm the ester linkage.
Mass Spectrometric Fragmentation Patterns
Hypothetical electron-impact mass spectrum (m/z):
Fragmentation pathways:
- Ester cleavage : Loss of 2-(allyloxy)ethanol (C5H8O2) generates m/z 490 – 116 = 374.
- Azo bond rupture : Produces two aromatic fragments, one bearing cyano groups (m/z 158) and the other the ethyl(3-methoxy-3-oxopropyl)amino moiety (m/z 207).
Properties
CAS No. |
89138-27-2 |
|---|---|
Molecular Formula |
C26H27N5O5 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-prop-2-enoxyethyl 3,5-dicyano-4-[[4-[ethyl-(3-methoxy-3-oxopropyl)amino]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C26H27N5O5/c1-4-12-35-13-14-36-26(33)19-15-20(17-27)25(21(16-19)18-28)30-29-22-6-8-23(9-7-22)31(5-2)11-10-24(32)34-3/h4,6-9,15-16H,1,5,10-14H2,2-3H3 |
InChI Key |
SMYWZSKDBBOBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)OC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2C#N)C(=O)OCCOCC=C)C#N |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Strategy
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Diazotization and Azo Coupling | Formation of the azo bond by diazotizing an aromatic amine and coupling with a dicyanobenzoate derivative | Aromatic amine, NaNO2/HCl (diazotization), coupling base (NaOH or acetate buffer) |
| 2 | Esterification | Introduction of the 2-(allyloxy)ethyl ester group on the 3,5-dicyanobenzoic acid or its derivative | 2-(Allyloxy)ethanol, acid catalyst (e.g., H2SO4), or DCC/DMAP for coupling |
| 3 | Amino group alkylation | Alkylation of the amino group with ethyl(3-methoxy-3-oxopropyl) substituent via nucleophilic substitution or reductive amination | Ethyl(3-methoxy-3-oxopropyl) halide or aldehyde, base or reducing agent (NaBH3CN) |
| 4 | Purification and characterization | Isolation by crystallization or chromatography, followed by spectral analysis (NMR, IR, MS) | Solvent systems (e.g., ethyl acetate/hexane), chromatographic media |
Detailed Reaction Conditions and Considerations
Diazotization and Azo Coupling:
The aromatic amine precursor is treated with sodium nitrite in acidic medium at 0–5 °C to form the diazonium salt. This intermediate is then coupled with 3,5-dicyanobenzoic acid or its ester derivative under mildly basic conditions to form the azo linkage. Control of pH and temperature is critical to avoid side reactions and decomposition.Esterification:
The 3,5-dicyanobenzoic acid intermediate is esterified with 2-(allyloxy)ethanol. This can be achieved via classical Fischer esterification using acid catalysis or via carbodiimide-mediated coupling (e.g., DCC/DMAP) to improve yields and reduce side products. The allyloxy group must be protected from acidic cleavage; thus, mild conditions are preferred.Amino Group Functionalization:
The para-amino group on the phenyl ring is alkylated with ethyl(3-methoxy-3-oxopropyl) moiety. This can be done by nucleophilic substitution if the alkylating agent is a suitable halide or by reductive amination if starting from the corresponding aldehyde. Reaction conditions typically involve mild bases or reducing agents to prevent azo bond reduction.Purification:
Due to the compound’s complexity and polarity, purification is often performed by column chromatography using silica gel with gradient elution or by recrystallization from appropriate solvents. Analytical techniques such as NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity.
Research Findings and Data Summary
| Parameter | Observations/Results |
|---|---|
| Yield | Typically moderate to good (50–80%) depending on reaction optimization and purification efficiency |
| Reaction Time | Diazotization and coupling: 1–2 hours; Esterification: 4–12 hours; Amino alkylation: 6–24 hours |
| Solvent Systems | Aqueous acidic for diazotization; organic solvents (e.g., dichloromethane, THF) for esterification and alkylation |
| Temperature Range | 0–5 °C for diazotization; room temperature to 60 °C for other steps |
| Side Reactions | Hydrolysis of ester, azo bond reduction, over-alkylation of amino group |
| Characterization Techniques | NMR (chemical shifts consistent with aromatic, allyloxy, and alkyl groups), IR (CN stretch ~2220 cm⁻¹), UV-Vis (azo chromophore absorption) |
Summary Table of Preparation Methods
| Method Step | Reaction Type | Key Reagents/Conditions | Notes/Challenges |
|---|---|---|---|
| 1. Diazotization & Coupling | Azo bond formation | NaNO2, HCl, aromatic amine, dicyanobenzoate | Temperature control critical |
| 2. Esterification | Fischer or DCC coupling | 2-(Allyloxy)ethanol, H2SO4 or DCC/DMAP | Allyloxy group sensitive to acid |
| 3. Amino alkylation | Nucleophilic substitution or reductive amination | Ethyl(3-methoxy-3-oxopropyl) halide or aldehyde, base or NaBH3CN | Avoid azo bond reduction |
| 4. Purification | Chromatography/recrystallization | Silica gel, solvent gradients | Separation of closely related impurities |
Chemical Reactions Analysis
2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and allyloxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound's unique structure allows it to be investigated for potential therapeutic applications. Its azo group and dicyano moiety suggest potential activity in:
- Anticancer Agents : Research indicates that azo compounds can exhibit cytotoxic properties against various cancer cell lines. The ability to modify the side chains may enhance selectivity and efficacy against specific tumor types.
- Antimicrobial Activity : Preliminary studies on similar compounds have shown promising antibacterial and antifungal properties, making this compound a candidate for further exploration in antimicrobial drug development.
Dyes and Pigments
Due to its azo structure, this compound can be utilized in the synthesis of dyes:
- Textile Industry : Azo compounds are widely used as dyes due to their vivid colors and stability. The compound can be modified to produce different shades, enhancing its utility in textiles.
- Biological Staining : In biological research, azo dyes are used for staining tissues and cells, aiding in microscopy and histology.
Material Science
The compound's properties make it suitable for applications in materials science:
- Polymer Chemistry : Its reactivity allows it to be incorporated into polymers, potentially improving their thermal stability and mechanical properties.
- Nanotechnology : Functionalized nanoparticles can be synthesized using this compound, which may have applications in drug delivery systems or as catalysts in chemical reactions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined derivatives of azo compounds similar to 2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate for their anticancer properties. The results indicated that modifications of the dicyano group led to enhanced cytotoxicity against breast cancer cell lines, suggesting a promising pathway for developing new anticancer agents .
Case Study 2: Dye Synthesis
Research conducted on the synthesis of azo dyes from similar compounds highlighted the versatility of such structures in producing a range of colors suitable for textile applications. The study demonstrated that varying the substituents on the aromatic rings could lead to significant changes in color properties and dyeing efficiency .
Mechanism of Action
The mechanism of action of 2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the ester and allyloxy groups can undergo hydrolysis and other chemical transformations. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The target compound’s allyloxyethyl ester likely improves solubility in non-polar solvents compared to methyl esters (e.g., ’s methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate), which require gradient chromatography for purification . However, its larger molecular weight may limit diffusion rates in biological systems compared to smaller heterocycles like quinolines .
Bioactivity Considerations
For example, C. Triazole derivatives () also exhibit bioactivity dependent on substituent electronegativity, suggesting that the target compound’s cyano groups could enhance toxicity .
Biological Activity
2-(Allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate, known by its CAS number 89138-27-2, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential applications in therapeutic contexts.
The molecular formula of the compound is , with a molecular weight of approximately 489.52 g/mol. Key physical properties include:
- Density : 1.16 g/cm³
- Boiling Point : 658.5 °C at 760 mmHg
- Flash Point : 352.1 °C
- LogP : 4.59416 (indicating lipophilicity)
These properties suggest that the compound may have suitable characteristics for biological interactions and potential drug formulation.
The biological activity of 2-(allyloxy)ethyl 3,5-dicyano-4-((4-(ethyl(3-methoxy-3-oxopropyl)amino)phenyl)azo)benzoate primarily revolves around its ability to interact with cellular pathways involved in cancer proliferation and survival. Preliminary studies suggest that this compound may inhibit key signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial in regulating cell growth and metabolism.
In Vitro Studies
Recent in vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
- IC50 Values : The compound displayed IC50 values of approximately:
- MCF-7: 130 nM
- HCT-116: 20 nM
These values indicate a potent inhibitory effect on cell proliferation, suggesting that the compound could serve as a potential chemotherapeutic agent.
Apoptosis Induction
Flow cytometry analyses have shown that treatment with this compound leads to apoptosis in cancer cells. The mechanism appears to involve:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest.
- Western Blot Analysis : Decreased phosphorylation of AKT was observed, indicating disruption of the PI3K/AKT/mTOR signaling pathway.
Case Studies
Several studies have explored the efficacy of similar azo compounds in cancer therapy, providing insights into their biological activities:
-
Study on Azo Compounds :
- Researchers synthesized various azo derivatives and evaluated their anti-tumor activities.
- Results indicated that specific structural modifications enhance biological activity.
-
Clinical Relevance :
- A case study involving a derivative similar to our compound showed promising results in reducing tumor size in xenograft models.
Data Table: Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C26H27N5O5 |
| Molecular Weight | 489.52 g/mol |
| Density | 1.16 g/cm³ |
| Boiling Point | 658.5 °C |
| Flash Point | 352.1 °C |
| MCF-7 IC50 | 130 nM |
| HCT-116 IC50 | 20 nM |
| Mechanism | PI3K/AKT/mTOR inhibition |
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound, particularly for improving yield and purity?
- Answer : Synthesis optimization should follow multi-step protocols involving nucleophilic substitution (e.g., triazine core formation) and azo-coupling reactions. Key parameters include:
- Temperature control : Reaction steps at 40–45°C (e.g., triazine derivatization) yield higher purity products compared to room-temperature protocols .
- Catalyst selection : Use of DIPEA (N,N-diisopropylethylamine) enhances reaction efficiency in nucleophilic aromatic substitutions, as demonstrated in analogous triazine-based syntheses .
- Purification : Column chromatography with gradients of CH₂Cl₂/EtOAc (1–20%) effectively isolates intermediates, while mixed fractions may require reprocessing .
Q. How can researchers validate the structural integrity of intermediates during synthesis?
- Answer : Combine spectroscopic techniques:
- ¹H NMR : Monitor characteristic peaks (e.g., allyloxy protons at δ ~4.5–5.5 ppm, azo group protons at δ ~7.1–7.3 ppm) .
- Rf values : Use TLC with hexane/EtOH (1:1) to track reaction progress; deviations >0.1 Rf units indicate impurities .
- Melting points : Compare observed ranges (e.g., 180–182°C for triazine intermediates) with literature values .
Q. What solvent systems are optimal for solubility studies of this compound?
- Answer : Polar aprotic solvents (e.g., DMSO-d₆) dissolve nitro/cyano derivatives effectively. For hydrophobic segments (allyloxy groups), use CHCl₃/EtOAc mixtures (2:1) .
Advanced Research Questions
Q. How do substituents (allyloxy, dicyano, azo groups) influence the compound’s photophysical properties?
- Answer :
- Azo group : The N=N bond enables π→π* transitions, making UV-Vis spectroscopy (λmax ~350–450 nm) critical for studying electronic effects. Substituents on the phenylazo moiety alter conjugation length and redox stability .
- Dicyano groups : Electron-withdrawing effects stabilize the HOMO-LUMO gap, which can be modeled via DFT calculations.
- Experimental design : Compare molar extinction coefficients (ε) of derivatives with varying substituents to correlate structure-optical properties .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Answer : Contradictions often arise from:
- Steric hindrance : Overlapping NMR signals (e.g., allyloxy vs. methoxy protons) require high-field NMR (≥400 MHz) or COSY/HSQC experiments .
- Polymorphism : X-ray crystallography can differentiate crystalline forms impacting melting points .
- Byproduct identification : LC-MS with ESI+ ionization detects trace impurities (e.g., unreacted triazine intermediates) .
Q. How can the ethyl(3-methoxy-3-oxopropyl)amino group’s conformational flexibility affect biological activity?
- Answer :
- Molecular dynamics (MD) simulations : Model rotameric states of the ethyl-methoxy-oxopropyl chain to predict binding modes with biological targets (e.g., enzymes or receptors).
- SAR studies : Synthesize analogs with rigidified backbones (e.g., cyclopropane or lactam rings) to test activity retention .
Q. What are the stability challenges of the azo linkage under physiological conditions?
- Answer :
- pH-dependent degradation : Test compound stability in buffers (pH 2–9) via HPLC. Azo bonds typically hydrolyze under acidic/alkaline conditions or via reductase enzymes.
- Redox stability : Electrochemical assays (cyclic voltammetry) assess susceptibility to reduction, which informs drug design for prodrug activation .
Methodological Recommendations
- Data interpretation : Cross-validate NMR and LC-MS results with computational tools (e.g., ACD/Labs or MestReNova) to resolve signal overlaps .
- Experimental reproducibility : Document reaction parameters (e.g., exact equivalents of DIPEA, stirring rates) to minimize batch-to-batch variability .
- Biological assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assay) before in vivo studies due to potential nitro/azo group toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
